(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine
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Overview
Description
(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine, also known as MPTB, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. MPTB is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant effects.
Scientific Research Applications
(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antidepressant effects in animal models and has been proposed as a potential treatment for depression in humans. In addition, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to have anxiolytic effects and has been proposed as a potential treatment for anxiety disorders.
Mechanism of Action
(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in mood regulation. By increasing the levels of serotonin in the brain, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine is thought to improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and reduced symptoms of depression and anxiety. In addition, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine in lab experiments is its selectivity for serotonin reuptake inhibition, which allows for more precise studies of the role of serotonin in mood regulation. However, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine. One area of interest is the potential use of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. In addition, further studies are needed to determine the optimal dosage and administration of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine for therapeutic use in humans. Finally, the development of more stable and soluble forms of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine could improve its utility in lab experiments and clinical applications.
Synthesis Methods
The synthesis of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine involves the reaction of 2-methoxyphenylboronic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst. The resulting product is then treated with an amine to form (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
properties
IUPAC Name |
2-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-8-3-2-7-13(14)19-10-11-5-4-6-12(9-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGHBYFPISKVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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